molecular formula C12H9F2NO B6145454 3-fluoro-5-(4-fluorophenoxy)aniline CAS No. 1541009-20-4

3-fluoro-5-(4-fluorophenoxy)aniline

Cat. No.: B6145454
CAS No.: 1541009-20-4
M. Wt: 221.20 g/mol
InChI Key: QRGIUJRIZFBKRW-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9F2NO It is characterized by the presence of two fluorine atoms, one on the aniline ring and another on the phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(4-fluorophenoxy)aniline typically involves the following steps:

    Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-fluoronitrobenzene.

    Reduction of Nitro Group: The nitro group in 3-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-fluoroaniline.

    Etherification: 3-Fluoroaniline is then reacted with 4-fluorophenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(4-fluorophenoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted anilines or phenols.

    Oxidation: Production of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-Fluoro-5-(4-fluorophenoxy)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-fluoro-5-(4-fluorophenoxy)aniline depends on its application:

    Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms enhance binding affinity and selectivity.

    Materials: The compound’s electronic properties are influenced by the fluorine atoms, affecting conductivity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(4-fluorophenoxy)aniline
  • 3-Fluoro-5-(3-fluorophenoxy)aniline
  • 4-Fluoro-3-(4-fluorophenoxy)aniline

Uniqueness

3-Fluoro-5-(4-fluorophenoxy)aniline is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and interaction with biological targets. This positioning can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

CAS No.

1541009-20-4

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

3-fluoro-5-(4-fluorophenoxy)aniline

InChI

InChI=1S/C12H9F2NO/c13-8-1-3-11(4-2-8)16-12-6-9(14)5-10(15)7-12/h1-7H,15H2

InChI Key

QRGIUJRIZFBKRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)N)F)F

Purity

95

Origin of Product

United States

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